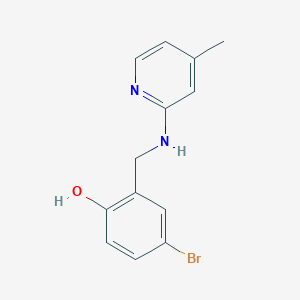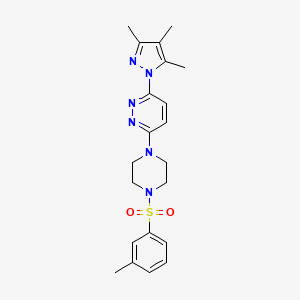![molecular formula C25H27N5O2S2 B2734578 N-cyclopentyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 847402-53-3](/img/structure/B2734578.png)
N-cyclopentyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. Its multifaceted molecular structure offers unique properties that enable diverse chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamide involves a multi-step reaction sequence:
Initial Cyclopentylamine Formation: : Cyclopentylamine is first reacted with 2-oxobenzo[d]thiazole-3(2H)-methyl chloride in the presence of a base such as triethylamine to form the intermediate.
Phenethyl Substitution: : The intermediate is then reacted with 4-phenethyl-4H-1,2,4-triazole-3-thiol in a solvent like dichloromethane under reflux conditions to introduce the phenethyl group.
Acetamide Formation: : Finally, the intermediate product undergoes acetamidation with acetic anhydride or a related acylating agent to form the final compound.
Industrial Production Methods: Industrial-scale synthesis typically involves optimization of the reaction conditions to maximize yield and purity. The process may include:
Use of automated reactors for precise temperature and reaction time control.
Solvent recycling systems to minimize waste.
Implementation of chromatographic techniques for product purification.
Chemical Reactions Analysis
Types of Reactions: N-cyclopentyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamide undergoes various reactions, including:
Oxidation: : The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: : The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminium hydride.
Substitution: : The aromatic rings allow for electrophilic and nucleophilic substitution reactions.
Oxidation: : Hydrogen peroxide, MCPBA (meta-chloroperoxybenzoic acid).
Reduction: : Sodium borohydride, lithium aluminium hydride.
Substitution: : Halogenating agents (e.g., NBS for bromination), nucleophiles (e.g., amines, thiols).
Oxidation: : Sulfoxides, sulfones.
Reduction: : Alcohols.
Substitution: : Variously substituted aromatics depending on the reagents used.
Scientific Research Applications
Chemistry: In synthetic chemistry, N-cyclopentyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamide is used as a building block for designing more complex molecules, especially in medicinal chemistry for drug development.
Biology: This compound has shown potential in biological assays, particularly as an enzyme inhibitor, affecting various biochemical pathways.
Medicine: In medicinal research, it is studied for its potential anti-cancer, anti-inflammatory, and anti-viral activities due to its ability to interfere with specific molecular targets.
Industry: In the industrial sector, this compound can be utilized in the development of specialty chemicals, coatings, and advanced materials due to its versatile chemical reactivity.
Mechanism of Action
Molecular Targets and Pathways: N-cyclopentyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamide exerts its effects through multiple mechanisms:
Enzyme Inhibition: : It can inhibit key enzymes by binding to their active sites or allosteric sites.
Signal Transduction Modulation: : It interferes with cellular signaling pathways, impacting gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds:
N-cyclopentyl-2-(benzothiazolyl)acetamide: : Lacks the triazole and phenethyl groups.
4-phenethyl-1,2,4-triazole-3-thiol derivatives: : Contains the triazole-thiol structure but with different substituents.
Uniqueness: N-cyclopentyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamide is unique due to its hybrid structure combining a triazole, benzothiazole, and phenethyl group, resulting in distinct chemical properties and biological activities.
Well, that's a lot to unpack! Any of those sections particularly stand out to you?
Properties
IUPAC Name |
N-cyclopentyl-2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2S2/c31-23(26-19-10-4-5-11-19)17-33-24-28-27-22(29(24)15-14-18-8-2-1-3-9-18)16-30-20-12-6-7-13-21(20)34-25(30)32/h1-3,6-9,12-13,19H,4-5,10-11,14-17H2,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRSCCWPZJDAKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NN=C(N2CCC3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-ethoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2734495.png)

![N-benzyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2734497.png)
![5-(pyridin-4-yl)-1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2734498.png)
![2,2,2-trichloro-1-[4-(2-methylbenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2734500.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-difluorophenyl)sulfanyl]acetamide](/img/structure/B2734501.png)
![(2E)-3-({[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}carbamoyl)prop-2-enoic acid](/img/structure/B2734506.png)



![2-(1H-1,2,3-benzotriazol-1-yl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2734513.png)


![N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-4-phenyloxane-4-carboxamide](/img/structure/B2734517.png)
